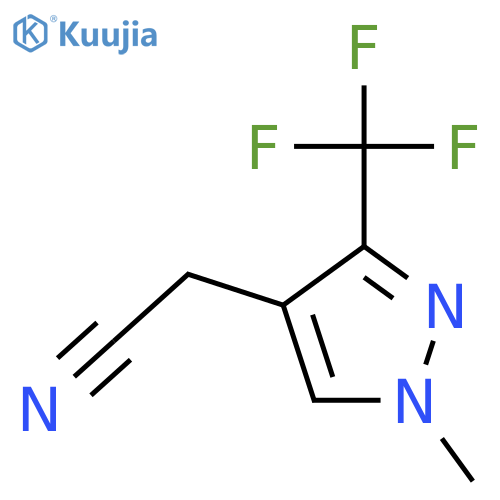

Cas no 1936125-19-7 (2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile)

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- EN300-1938655

- 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

- 2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile

- starbld0030850

- 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile

- XASRCDDOLIUWKR-UHFFFAOYSA-N

- AKOS024204250

- 1936125-19-7

- F2198-5355

- 1H-Pyrazole-4-acetonitrile, 1-methyl-3-(trifluoromethyl)-

-

- インチ: 1S/C7H6F3N3/c1-13-4-5(2-3-11)6(12-13)7(8,9)10/h4H,2H2,1H3

- InChIKey: XASRCDDOLIUWKR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CC#N)=CN(C)N=1)(F)F

計算された属性

- せいみつぶんしりょう: 189.05138169g/mol

- どういたいしつりょう: 189.05138169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- 密度みつど: 1.32±0.1 g/cm3(Predicted)

- ふってん: 246.8±35.0 °C(Predicted)

- 酸性度係数(pKa): -1.78±0.10(Predicted)

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938655-1.0g |

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile |

1936125-19-7 | 95% | 1.0g |

$1256.0 | 2023-07-10 | |

| Enamine | EN300-1938655-10.0g |

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile |

1936125-19-7 | 95% | 10.0g |

$5405.0 | 2023-07-10 | |

| Life Chemicals | F2198-5355-0.25g |

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile |

1936125-19-7 | 95%+ | 0.25g |

$1021.0 | 2023-09-06 | |

| Life Chemicals | F2198-5355-10g |

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile |

1936125-19-7 | 95%+ | 10g |

$4754.0 | 2023-09-06 | |

| TRC | M165026-1g |

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile |

1936125-19-7 | 1g |

$ 865.00 | 2022-06-04 | ||

| TRC | M165026-500mg |

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile |

1936125-19-7 | 500mg |

$ 550.00 | 2022-06-04 | ||

| Life Chemicals | F2198-5355-5g |

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile |

1936125-19-7 | 95%+ | 5g |

$3396.0 | 2023-09-06 | |

| Enamine | EN300-1938655-2.5g |

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile |

1936125-19-7 | 95% | 2.5g |

$2464.0 | 2023-09-17 | |

| Enamine | EN300-1938655-1g |

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile |

1936125-19-7 | 95% | 1g |

$1256.0 | 2023-09-17 | |

| Enamine | EN300-1938655-5g |

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile |

1936125-19-7 | 95% | 5g |

$3645.0 | 2023-09-17 |

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile 関連文献

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrileに関する追加情報

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile: A Promising Compound in Medicinal Chemistry

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a synthetic compound with a unique molecular structure that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound, with the CAS number 1936125-19-7, belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. The molecular framework of this compound is characterized by a pyrazole ring substituted with a trifluoromethyl group and an acetonitrile moiety, making it a valuable building block for the development of novel therapeutics.

The synthesis of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves multi-step organic reactions, including the formation of the pyrazole ring through a condensation reaction between appropriate precursors. The trifluoromethyl substitution on the pyrazole ring is a critical feature, as it introduces electron-withdrawing properties that can modulate the biological activity of the compound. This functional group is particularly advantageous in drug design, as it can enhance the metabolic stability of the molecule and reduce potential side effects.

Recent studies have highlighted the potential of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile in targeting various disease pathways. For instance, its ability to interact with specific enzyme targets has been explored in the context of cancer therapy. The compound's interaction with kinases, which are often dysregulated in tumor cells, suggests its potential as a candidate for the development of targeted therapies. Additionally, its structural similarity to known inhibitors of certain signaling pathways has sparked interest in its application for the treatment of inflammatory diseases.

The pharmacological profile of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is being investigated to determine its mechanism of action and therapeutic potential. Preliminary in vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting a potential role in anti-cancer drug development. These findings are supported by computational models that predict the compound's binding affinity to specific protein targets, further validating its relevance in medicinal chemistry.

One of the key advantages of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is its structural versatility. The presence of the acetonitrile group provides opportunities for further chemical modifications, allowing researchers to tailor its properties for specific therapeutic applications. For example, the introduction of additional functional groups or the modification of the pyrazole ring could lead to the development of compounds with enhanced potency or improved pharmacokinetic profiles.

Recent advancements in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies in optimizing the efficacy and safety of new compounds. In this context, 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has been subjected to extensive SAR analysis to identify key structural features that contribute to its biological activity. These studies have revealed that the trifluoromethyl substitution plays a critical role in modulating the compound's interaction with its target proteins, highlighting the importance of precise structural design in drug development.

The development of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile as a therapeutic agent is also being explored in the context of combination therapies. Researchers are investigating how this compound can synergize with existing drugs to enhance therapeutic outcomes. For example, its potential to inhibit specific signaling pathways that are often activated in resistant cancer cells has led to studies on its use in combination with traditional chemotherapeutics or targeted therapies.

From a synthetic perspective, the preparation of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves careful optimization of reaction conditions to ensure high yield and purity. The trifluoromethyl group, while beneficial for biological activity, can pose challenges in synthetic processes due to its reactivity. Advanced synthetic strategies, including the use of protective groups and selective functionalization techniques, have been employed to overcome these challenges and enable the efficient production of this compound.

As the field of medicinal chemistry continues to evolve, the role of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile in drug discovery is expected to grow. Its unique structural features and potential therapeutic applications make it a promising candidate for further research. Ongoing studies are focused on expanding its utility across different disease indications, with the ultimate goal of translating its chemical properties into effective therapeutic solutions.

1936125-19-7 (2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile) 関連製品

- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)

- 1807156-22-4(1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene)

- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)

- 213382-05-9(2,3-Dichloropropiophenone)

- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)

- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)

- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)

- 37545-39-4(5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol)

- 91416-87-4(5-Iodo-N,N-Dimethylpyrazin-2-Amine)

- 1824393-21-6(Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate)